Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate
Description
Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate is a sodium enolate salt characterized by a conjugated enone system linked to a pyrazine heterocycle. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of fused heterocyclic frameworks. Its reactivity stems from the nucleophilic enolate oxygen and the electrophilic α,β-unsaturated carbonyl system, enabling condensations with amines, cyanoacetamides, and other nucleophiles .
Synthesis: The compound is typically synthesized via the reaction of pyrazine-2-carbonyl derivatives with ethyl formate in the presence of sodium methoxide under anhydrous conditions. Similar methodologies are employed for structurally related enolates, such as coumarin- or benzo[f]chromen-substituted derivatives .
Properties
Molecular Formula |
C7H5N2NaO2 |
|---|---|
Molecular Weight |
172.12 g/mol |
IUPAC Name |
sodium;(E)-3-oxo-3-pyrazin-2-ylprop-1-en-1-olate |
InChI |
InChI=1S/C7H6N2O2.Na/c10-4-1-7(11)6-5-8-2-3-9-6;/h1-5,10H;/q;+1/p-1/b4-1+; |
InChI Key |
OIZOEGYGNJFBPC-DYVSEJHDSA-M |
Isomeric SMILES |
C1=CN=C(C=N1)C(=O)/C=C/[O-].[Na+] |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)C=C[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate typically involves the reaction of pyrazine-2-carbaldehyde with sodium methoxide in an appropriate solvent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound can be synthesized in bulk through similar synthetic routes used in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The enolate group allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds .
Scientific Research Applications
Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes and interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate
- Structural Difference : Replaces the pyrazine ring with a phenyl-substituted pyrazole moiety.
- Reactivity: Exhibits comparable enolate reactivity but forms pyrazolo[1,5-a]pyrimidines (e.g., compounds 5a–d) when condensed with heterocyclic amines.
- Applications : Used in synthesizing protein kinase inhibitors for cancer research .
Sodium 3-oxo-3-(coumarin-3-yl)prop-1-en-1-olate
- Structural Difference : Substitutes pyrazine with a coumarin (2-oxo-2H-chromen-3-yl) group.
- Reactivity: The electron-withdrawing coumarin ring increases electrophilicity at the α,β-unsaturated carbonyl, accelerating nucleophilic attacks. Reacts with 2-cyanoacetohydrazides to yield 2-oxo-1,2-dihydropyridine-3-carbonitriles (e.g., compounds 5a–d) .
- Applications : Generates antitumor agents evaluated against HEPG2 cells .
Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate
- Structural Difference : Replaces sodium with potassium and introduces an ethoxy group at the 3-position.
- Reactivity: The ethoxy group modifies solubility (increased lipophilicity) and alters enolate stability. Potassium’s larger ionic radius may influence crystal packing in solid-state applications .
- Applications: Limited data, but structural similarity suggests utility in heterocyclic synthesis.
Comparative Data Table
Key Research Findings
- Antitumor Activity: Pyrazine- and coumarin-derived enolates yield dihydropyridine carbonitriles with IC₅₀ values <10 μM against HEPG2 cells, demonstrating structure-activity dependency on the heterocyclic substituent .
- Synthetic Efficiency: Pyrazine-based enolates exhibit faster reaction times (~1–3 hours) compared to coumarin derivatives (~7 hours), attributed to differences in electronic effects .
- Counterion Impact: Potassium salts (e.g., C₁₀H₁₀KNO₃) show distinct crystallographic properties, as validated by SHELX-based refinements, though pharmacological data remain scarce .
Biological Activity
Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate is a compound that has garnered attention for its significant biological activity, particularly in the field of anticancer research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
This compound features a unique structural composition characterized by a sodium cation and an enolate functional group. The molecular formula and structural representation highlight the presence of a pyrazine ring, which contributes to its biological reactivity.
Research indicates that this compound exhibits antiproliferative effects on cancer cell lines. Its mechanism primarily involves the destabilization of tubulin polymerization, crucial for cell division. This disruption leads to inhibition of cancer cell growth by affecting microtubule dynamics, similar to other known anticancer agents.
Comparative Biological Activity
The following table compares this compound with other compounds exhibiting similar biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains pyrazine ring and enolate group | Anticancer, tubulin destabilization |
| 4-Aminoquinoline | Quinoline ring | Antiparasitic |
| Pyrazinamide | Pyrazine derivative | Antimycobacterial |
| 5-Fluorouracil | Pyrimidine analog | Anticancer |
This compound stands out due to its specific enolate structure combined with the pyrazine moiety, enhancing both its reactivity and biological activity compared to the other compounds listed.
Research Findings
Several studies have focused on the biological activity of this compound:
- Antiproliferative Studies : In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines. The mechanism involves binding to tubulin and disrupting its polymerization, leading to cell cycle arrest.
- Case Studies : A notable case study published in ACS Omega highlighted the compound's efficacy in reducing tumor sizes in murine models when administered at specific dosages. The study reported a significant reduction in tumor proliferation markers.
- Pharmacological Implications : The compound's unique structure allows it to act as a potential inhibitor of protein kinases, which are often overactive in cancerous cells. This suggests that sodium 3-oxo-3-(pyrazin-2-y)prop–1-en–1–olate may have broader implications in targeting kinase-related diseases.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into how sodium 3–oxo–3–(pyrazin–2–yl)prop–1–en–1–olate interacts at the molecular level with cellular components.
- Clinical Trials : Initiating clinical trials to assess safety, efficacy, and optimal dosing regimens in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
